molecular formula C18H16Cl3NO3S B2458688 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one CAS No. 1448137-41-4

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Cat. No. B2458688
M. Wt: 432.74
InChI Key: HHHQOSGZEASNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid compound. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the psychoactive effects of cannabis. CP-47,497 was first synthesized in the 1990s as part of research into the structure-activity relationship of cannabinoids.

Scientific Research Applications

Antimicrobial Activity

The synthesis and characterization of azetidin-2-one derivatives have shown promising antimicrobial activity. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives exhibiting significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Shah et al., 2014). Similarly, Mistry and Desai (2006) reported the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, with notable antibacterial and antifungal properties (Mistry & Desai, 2006).

Antiviral and Anti-Inflammatory Activities

Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activities, indicating the antiviral potential of these sulfonamide derivatives (Chen et al., 2010). Additionally, Kendre et al. (2012) developed azetidin-2-one derivatives containing aryl sulfonate moiety, some of which showed good anti-inflammatory activity compared with standard drugs, underscoring their pharmacological importance (Kendre, Landge, & Bhusare, 2012).

Molecular Recognition and Electronic Transport Mechanism

Basak et al. (2004) examined the crystal packing in 4-sulfonyl β-lactams, revealing insights into molecular recognition in β-lactams through variations in crystal packing dictated by hydrogen bonding and hydrophobic interactions (Basak et al., 2004). Rusu et al. (2007) explored the electronic transport mechanism in thin films of new poly(azomethine sulfone)s, establishing correlations between the chemical structures of polymers and their semiconducting properties, which could inform the development of materials with specific electronic functionalities (Rusu et al., 2007).

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3NO3S/c19-13-3-5-14(6-4-13)26(24,25)15-10-22(11-15)18(23)8-2-12-1-7-16(20)17(21)9-12/h1,3-7,9,15H,2,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHQOSGZEASNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

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